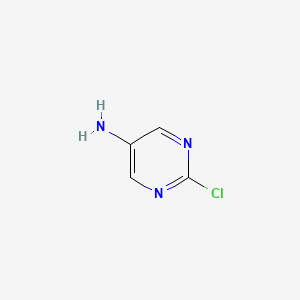

5-Amino-2-chloropyrimidine

Descripción

Significance within Pyrimidine (B1678525) Chemistry

The pyrimidine nucleus is a fundamental scaffold in a vast number of biologically active molecules, including nucleobases found in DNA and RNA. Consequently, synthetic pyrimidine derivatives are of profound interest in pharmaceutical research. 5-Amino-2-chloropyrimidine is a valued intermediate in this field due to its distinct functional groups. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the amino group at the 5-position can undergo a variety of transformations, such as acylation, alkylation, or diazotization. This dual reactivity allows for controlled, stepwise modifications, making it a versatile precursor for creating diverse libraries of pyrimidine-based compounds.

Overview of Research Trajectories for Halogenated Aminopyrimidines

The research trajectory for halogenated aminopyrimidines is largely driven by their potential in drug discovery. The aminopyrimidine framework itself is a well-established pharmacophore, with derivatives showing high binding affinity for a range of biological targets.

Receptor Ligand Development : A significant area of research involves the synthesis of aminopyrimidine derivatives as ligands for crucial central nervous system receptors. Studies have shown that this class of compounds can be tailored to interact with dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT1A) receptors, which are implicated in various neurological and psychiatric conditions. nih.gov The goal of this research is often to develop agents with mixed-receptor profiles that could lead to improved therapeutic outcomes. nih.gov Similarly, the aminopyrimidine core has been systematically modified to develop potent ligands for the histamine (B1213489) H4 receptor, a target for treating inflammatory and pain conditions. nih.gov

The Role of Halogenation : The inclusion of a halogen atom, such as the chlorine in this compound, is a deliberate and common strategy in medicinal chemistry. mdpi.com Halogenation can profoundly influence a molecule's physicochemical properties in several beneficial ways:

Metabolic Stability : It can block sites susceptible to metabolic degradation, thereby increasing the compound's half-life in the body. mdpi.com

Lipophilicity and Permeability : It enhances the molecule's lipophilicity, which can improve its ability to cross cellular membranes. mdpi.com

Binding Affinity : Halogen atoms can participate in "halogen bonding," a non-covalent interaction with electron-donating atoms in a protein's binding pocket. This interaction can significantly enhance binding affinity and selectivity for the target protein. mdpi.comclarku.edu

The overarching research trend is to leverage the synergistic effects of the bioactive aminopyrimidine scaffold and the property-modulating effects of halogenation to design next-generation therapeutic agents.

Methodological Approaches in this compound Research

The study of this compound and its derivatives relies on a suite of standard and advanced analytical techniques to confirm its synthesis, purity, and structure.

Synthesis and Purification : The synthesis of aminopyrimidines can be achieved through various established methods in heterocyclic chemistry. jst.go.jp Following synthesis, purification is typically performed using techniques like recrystallization or column chromatography to isolate the compound of interest.

Spectroscopic and Spectrometric Analysis :

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the molecular structure by providing detailed information about the chemical environment of each hydrogen and carbon atom.

Infrared (IR) Spectroscopy : IR analysis is employed to identify the presence of key functional groups, such as the N-H stretches of the amino group and the characteristic vibrations of the aromatic pyrimidine ring. nist.gov

Mass Spectrometry (MS) : This technique is essential for confirming the molecular weight of the compound and helps in affirming its elemental composition. nist.gov

Table 1: Physicochemical Properties of 2-Chloropyrimidin-5-amine

| Property | Value |

|---|---|

| IUPAC Name | 2-chloropyrimidin-5-amine |

| Molecular Formula | C₄H₄ClN₃ |

| Molecular Weight | 129.55 g/mol |

| CAS Number | 56621-90-0 |

| Canonical SMILES | C1=C(C=NC(=N1)N)Cl |

| InChI Key | DZBKIOJXVOECRA-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Table 2: Crystallographic Data for Methyl 4-amino-2-chloropyrimidine-5-carboxylate

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₆ClN₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P c |

| a (Å) | 3.9110 (8) |

| b (Å) | 10.136 (2) |

| c (Å) | 9.848 (2) |

| β (°) | 98.71 (3) |

| Volume (ų) | 385.89 (13) |

Data from a study on a derivative compound, illustrating typical crystallographic analysis. iucr.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 4-amino-2-chloropyrimidine-5-carboxylate |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloropyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-4-7-1-3(6)2-8-4/h1-2H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBKIOJXVOECRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480849 | |

| Record name | 5-Amino-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56621-90-0 | |

| Record name | 2-Chloro-5-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56621-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Amino 2 Chloropyrimidine and Its Derivatives

Strategic Approaches for Pyrimidine (B1678525) Ring Formation

The construction of the pyrimidine core is the foundational step in synthesizing 5-Amino-2-chloropyrimidine. The most prevalent methods involve the cyclization of acyclic precursors. thieme-connect.com

Cyclization Reactions with N-C-N Fragments

The most common and versatile method for constructing the pyrimidine ring involves the condensation of a three-carbon (C-C-C) fragment with a compound containing a nitrogen-carbon-nitrogen (N-C-N) unit. bu.edu.egscribd.com This approach, often referred to as the Principal Synthesis, typically uses reagents like amidines, urea, or guanidine (B92328) as the N-C-N source, which react with 1,3-dicarbonyl compounds or their equivalents. nih.govwikipedia.orgresearchgate.net

In the context of this compound, this strategy would require precursors that already contain the necessary functionalities or groups that can be easily converted to them. For example, a 1,3-dicarbonyl compound bearing a protected amino group or a nitro group at the C2 position (which corresponds to the C5 position of the resulting pyrimidine) could be condensed with an appropriate N-C-N fragment. The synthesis of 2-aminopyrimidines can be achieved by reacting β-dicarbonyl compounds with guanidines. wikipedia.org Modifications to this core reaction remain a significant area of research, with new methodologies offering valuable additions to azaheterocycle synthesis. nih.gov

Regioselective Pyrimidine Halogenation Techniques

The introduction of a halogen onto the pyrimidine ring is a critical step, and the regioselectivity is dictated by the electronic properties of the ring. The pyrimidine ring is electron-deficient, which makes electrophilic aromatic substitution difficult compared to benzene. wikipedia.orgnih.gov When it does occur, electrophilic attack, including halogenation, is favored at the C5 position, which is the least electron-deficient. numberanalytics.comwikipedia.org

Conversely, the C2, C4, and C6 positions are highly electron-deficient and thus susceptible to nucleophilic substitution. numberanalytics.comwikipedia.org Therefore, direct chlorination to form this compound is challenging. A common strategy to introduce a chlorine atom at the C2 position is to start with a corresponding pyrimidin-2-one (a cyclic amide). The hydroxyl group of the pyrimidinone can be converted to a chloro group using chlorinating agents like phosphorus oxychloride (POCl₃). This nucleophilic substitution approach is a reliable method for producing 2-chloropyrimidines.

Recent advancements have explored novel methods for halogenating heterocyclic compounds. For instance, designed phosphine (B1218219) reagents have been used to selectively halogenate pyridines, a related electron-deficient heterocycle. nih.gov Another approach involves using hypervalent iodine(III) reagents with potassium halides, which allows for regioselective halogenation under mild, aqueous conditions, although this has been primarily demonstrated for fused pyrimidine systems like pyrazolo[1,5-a]pyrimidines. rsc.orgrsc.org

Transformations from Precursor Compounds

Often, the most efficient synthesis of this compound involves the functionalization of a pre-formed pyrimidine ring. This can be achieved through the reduction of a nitro group or via electrochemical methods.

Reduction of Nitro-Substituted Pyrimidine Analogs

A robust and widely used method for synthesizing 5-aminopyrimidines is the reduction of the corresponding 5-nitropyrimidines. google.com The nitro group acts as a precursor to the amine, and its reduction can be achieved with high chemoselectivity, leaving other functional groups like the C2-chloro substituent intact.

A typical precursor for this reaction is 2-chloro-5-nitropyrimidine (B88076) or its derivatives. The reduction of the nitro group can be accomplished using various reducing systems. Catalytic hydrogenation is a common method, employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source. Other reducing agents include metal powders like iron in acidic media or sodium hydrosulfite. google.com The choice of reagent can be critical to avoid unwanted side reactions, such as the reduction of the chloro group. For example, the synthesis of ethyl this compound-4-carboxylate is successfully achieved by reducing ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate with hydrogen gas over a Pd/C catalyst in the presence of magnesium oxide.

Recent research has focused on developing more environmentally friendly and efficient catalysts, such as magnetically recoverable Fe₃O₄–graphene oxide nanocomposites, which have shown high catalytic activity for the reduction of nitropyrimidines in aqueous media. researcher.life

Table 1: Examples of Reagents for Nitro Group Reduction on Pyrimidine Rings

| Precursor Type | Reducing System | Notes | Reference |

|---|---|---|---|

| 5-Nitropyrimidine | Catalytic Hydrogenation (e.g., H₂ with Pd/C) | Common industrial method; can be highly selective. | , |

| 5-Nitropyrimidine | Iron powder / Acid (e.g., HCl) | Classic, cost-effective method. | google.com |

| 5-Nitropyrimidine | Sodium Hydrosulfite (Na₂S₂O₄) | Effective but can generate waste. | google.com |

| 5-Nitropyrimidine | Sodium Sulfide (Na₂S) | Another option, but may have yield and waste issues. | google.com |

| 2,4-dichloro-6-methyl-5-nitropyrimidine | GO/Fe₃O₄ Nanocomposite / NaBH₄ | Green chemistry approach with a recoverable catalyst. | researcher.life, researchgate.net |

| Nitroso/nitro pyrimidine compounds | Electrochemical Reduction | Reduces waste and avoids harsh chemical reagents. | google.com |

Electrochemical Synthetic Routes for Pyrimidine Functionalization

Electrochemical synthesis is emerging as a powerful and green alternative for creating and functionalizing organic molecules. These methods can often be performed under mild conditions, avoiding harsh reagents and reducing waste. nih.gov

For pyrimidine synthesis, electrochemical methods have been applied to cross-coupling reactions. For example, novel 4-amino-6-arylpyrimidines have been prepared through an electrochemical reductive cross-coupling between 4-amino-6-chloropyrimidines and aryl halides. nih.govresearchgate.net This process uses a sacrificial iron anode with a nickel(II) catalyst, demonstrating the viability of forming new C-C bonds on the pyrimidine ring electrochemically. nih.gov

Furthermore, the reduction of nitro groups, as discussed in the previous section, can also be achieved via electrochemical methods. google.com In this process, active hydrogen generated at the cathode reduces the nitro group to an amine, offering a clean alternative to chemical reducing agents. google.com While direct electrochemical synthesis of this compound is not widely documented, these related applications highlight the significant potential of electrosynthesis for the functionalization of pyrimidine derivatives.

Table 2: Electrochemical Cross-Coupling of a Chloropyrimidine with Aryl Halides

| Pyrimidine Substrate | Coupling Partner (Aryl Halide) | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 4-Chloro-6-morpholinopyrimidine | Ethyl 4-bromobenzoate | NiBr₂·bipy / Fe anode | 80% | nih.gov |

| 4-Chloro-6-morpholinopyrimidine | 4-Bromoanisole | NiBr₂·bipy / Fe anode | 75% | nih.gov |

| 4-Chloro-6-morpholinopyrimidine | 4-Bromobenzonitrile | NiBr₂·bipy / Fe anode | 82% | nih.gov |

| (S)-Methyl 1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxylate | 3-Bromobenzonitrile | NiBr₂·bipy / Fe anode | 72% | nih.gov |

Data is illustrative of the electrochemical technique applied to related pyrimidine structures.

Halogenation and Amination Strategies

The successful synthesis of this compound hinges on the effective introduction of both the chloro and amino groups with correct regiochemistry. The order of these functionalization steps is a key consideration in any synthetic plan.

Halogenation: As established, direct electrophilic chlorination at the C2 position is not feasible due to the electronic nature of the pyrimidine ring. wikipedia.org The most practical strategy is the conversion of a 2-hydroxypyrimidine (B189755) (pyrimidin-2-one) to the 2-chloro derivative using a reagent like POCl₃. This step can be performed on a pyrimidine ring that either already contains the C5 amino group (if protected) or, more commonly, a C5 nitro group that can be subsequently reduced.

Amination: The introduction of the amino group at the C5 position is almost exclusively accomplished through the reduction of a 5-nitro-substituted pyrimidine. google.com Direct electrophilic amination is not a standard reaction. While nucleophilic aromatic substitution can occur at the C2, C4, and C6 positions, the C5 position is not reactive toward nucleophiles. Therefore, the "nitro-to-amino" reduction pathway is the most reliable and widely adopted strategy for installing the C5-amino group.

Formation of a pyrimidine ring with a hydroxyl group at C2 and a nitro group at C5.

Chlorination of the C2-hydroxyl group to a C2-chloro group using POCl₃.

Reduction of the C5-nitro group to the target C5-amino group.

Direct Chlorination of Aminopyrimidines

The direct introduction of a chlorine atom onto an aminopyrimidine ring is a primary method for synthesizing chloro-substituted aminopyrimidines. This electrophilic substitution is often performed on activated pyrimidine systems. A common approach involves the chlorination of 2-aminopyrimidine (B69317) derivatives. For instance, the halogenation of 2-aminopyrimidines can be successfully carried out by conducting the reaction in the presence of carbonates, oxides, or phosphates of metals from group 2a of the periodic table, such as calcium carbonate. This method has been shown to significantly increase the yield of the desired 5-halogenated product compared to direct halogenation in aqueous or acidic solutions alone.

Another example involves the synthesis of 2-amino-5-chloro-pyridine, a related heterocyclic amine, where 2-aminopyridine (B139424) is used as the starting material. The reaction proceeds via oxidative chlorination using sodium hypochlorite (B82951) (NaClO) and hydrochloric acid under controlled temperature conditions, achieving yields of up to 72%. While this example pertains to a pyridine (B92270) ring, the underlying principles of activating the ring for electrophilic attack and controlling regioselectivity are applicable to pyrimidine systems.

Nucleophilic Substitution for Chloro-Pyrimidine Formation

A widely employed and highly effective strategy for the synthesis of chloropyrimidines involves the nucleophilic substitution of hydroxyl groups on a pyrimidine ring. The hydroxyl groups of hydroxypyrimidines (which often exist in their tautomeric oxo form) are converted into excellent leaving groups by treatment with a chlorinating agent, typically phosphorus oxychloride (POCl₃), which are then displaced by a chloride ion.

This transformation is a cornerstone in pyrimidine chemistry. For example, 4,6-dihydroxypyrimidine (B14393) can be converted to 4,6-dichloropyrimidine (B16783) by reacting it with POCl₃. google.com Similarly, a multi-step synthesis to produce 4,6-dichloro-2-(propylthio)-5-aminopyrimidine involves the chlorination of a 2,4,6-trihydroxy-5-substituted aminopyrimidine intermediate using reagents like phosphorus oxychloride or thionyl chloride. dntb.gov.ua This chlorination step is crucial for creating the reactive chloro-substituents needed for subsequent reactions. dntb.gov.ua

The efficiency of this process has been improved through procedural modifications. Research has demonstrated that solvent-free chlorination of hydroxypyrimidines using an equimolar amount of POCl₃ is a viable and environmentally friendlier alternative to using excess POCl₃ as both a reagent and a solvent. nih.govgoogle.com This method, which involves heating the substrate with POCl₃ and a base like pyridine in a sealed reactor, is suitable for large-scale preparations and provides high yields and purity. nih.govgoogle.com

Table 1: Examples of Chloro-Pyrimidine Formation via Nucleophilic Substitution of Hydroxyl Groups

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 4-Amino-2,6-dihydroxypyrimidine Sodium Salt | POCl₃ | Reflux, 8h | 4-Amino-2,6-dichloropyrimidine | 91.1% | rsc.org |

| 2,4-Dihydroxy-5-bromopyrimidine | POCl₃, Pyridine | Sealed reactor, 140°C, 2h | 2,4-Dichloro-5-bromopyrimidine | 90.5% | google.com |

| 6-Amino-2,4-dihydroxypyrimidine | POCl₃, Pyridine | Sealed reactor, 140°C, 2h | 2,4-Dichloro-6-aminopyrimidine | 85% | google.com |

| 2,4,6-Trihydroxy-5-substituted aminopyrimidine | POCl₃, PCl₃, PCl₅, or SOCl₂ | - | 2,4,6-Trichloro-5-aminopyrimidine | - | dntb.gov.ua |

Contemporary Synthetic Advancements

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, rapid, and environmentally benign methodologies. The synthesis of this compound and its derivatives has benefited significantly from these advancements, particularly through the application of microwave-assisted synthesis and the principles of green chemistry.

Microwave-Assisted Synthesis of Pyrimidine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation allows for rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. Current time information in Bangalore, IN.

The synthesis of pyrimidine derivatives has been significantly enhanced by this technology. For example, various 2-amino-4-chloro-pyrimidine derivatives have been synthesized efficiently using microwave irradiation. rsc.org In many reported cases, microwave-assisted protocols are superior to traditional heating methods in terms of reaction time, yield, and adherence to green chemistry principles by reducing waste. This technique is particularly valuable for reactions involving unreactive nucleophiles, where high temperatures can be achieved quickly and safely in sealed vessels. nih.gov The efficiency of microwave-assisted synthesis has been demonstrated in the construction of a wide array of pyrimidine structures, including polysubstituted and fused-ring systems.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Derivatives

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Pyrimido[4,5-d]pyrimidine (B13093195) synthesis | Hours | Seconds | Significant | Current time information in Bangalore, IN. |

| Synthesis of polysubstituted pyrimidines | Hours/Days | Minutes | Often higher yields | nih.gov |

| Amination of chloropyrimidines | Several hours | 10-15 minutes | Good to excellent yields | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net These principles are increasingly being applied to the synthesis of pyrimidines to create more sustainable and environmentally friendly methods. mdpi.com

Key green chemistry strategies for pyrimidine synthesis include:

Use of Greener Solvents: Traditional syntheses often rely on hazardous organic solvents. Green approaches prioritize the use of safer alternatives like water or ethanol, or even solvent-free conditions. mdpi.comresearchgate.net For instance, the synthesis of pyrano[2,3,d]pyrimidine derivatives has been successfully achieved in aqueous media. researchgate.net

Catalysis: The use of catalysts, including green catalysts, can enhance reaction efficiency, reduce waste, and allow for milder reaction conditions. mdpi.com

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies purification. Mechanochemistry, which involves mechanical grinding of solid reactants, is a notable solvent-free technique that has been applied to the iodination of pyrimidine derivatives, offering short reaction times and high yields.

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and efficient. mdpi.com The "Grindstone Chemistry Technique," a solvent-free mechanochemical approach, has been used for the efficient, high-yield synthesis of dihydropyrimidinones. dntb.gov.ua

These greener methods not only reduce the environmental impact of chemical synthesis but also often provide economic benefits through reduced reaction times, simplified workups, and higher yields. mdpi.com The development of such protocols for the synthesis of this compound and its derivatives is an active and important area of research.

Reactivity and Transformational Chemistry of 5 Amino 2 Chloropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the presence of a chlorine atom, makes 5-Amino-2-chloropyrimidine highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.orgmdpi.com This class of reactions provides a powerful tool for introducing a wide array of functional groups onto the pyrimidine core.

Displacement of Halogen by Diverse Nucleophiles

The chlorine atom at the C2 position of this compound is the primary site for nucleophilic attack. This is due to the combined electron-withdrawing effects of the two ring nitrogen atoms, which stabilize the anionic Meisenheimer intermediate formed during the reaction. nih.gov A variety of nucleophiles can displace the chloride, including amines, alkoxides, and thiols. For instance, reactions with amines lead to the formation of 2,5-diaminopyrimidine (B1361531) derivatives, while treatment with alkoxides yields 2-alkoxy-5-aminopyrimidines. The choice of nucleophile and reaction conditions allows for the synthesis of a diverse library of substituted pyrimidines.

Amination and Solvolysis Pathways

Amination reactions are a particularly important subset of SNAr reactions for this compound, given the prevalence of amino-substituted pyrimidines in pharmaceuticals. The reaction of this compound with various primary and secondary amines proceeds readily, often under mild conditions. mdpi.comresearchgate.net

Solvolysis, the reaction with the solvent as the nucleophile, can also occur, particularly with protic solvents like water or alcohols at elevated temperatures or in the presence of acid or base. mdpi.comresearchgate.net For example, heating this compound in an alcoholic solvent can lead to the formation of the corresponding 2-alkoxy-5-aminopyrimidine. mdpi.com

Regioselectivity and Chemoselectivity in SNAr Reactions

In polysubstituted pyrimidines, the site of nucleophilic attack is governed by the electronic and steric environment of the leaving groups. For dihalopyrimidines, the general order of reactivity for SNAr reactions is C4(6) > C2 > C5. acs.org In the case of this compound, the chlorine at the C2 position is highly activated towards substitution.

Chemoselectivity becomes a key consideration when multiple reactive sites are present. For instance, in the presence of other leaving groups, careful control of reaction conditions can allow for selective substitution at the C2 position. The inherent reactivity of the C2-chloro group often allows for its selective displacement while leaving other, less reactive, functional groups intact. thermofishersci.in

Catalytic Cross-Coupling Reactions

Palladium and copper-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is a valuable substrate for these transformations. These methods enable the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this pyrimidine derivative.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron compound and a halide, is a widely used reaction in organic synthesis. This compound can undergo Suzuki-Miyaura coupling with various arylboronic acids to yield 5-amino-2-arylpyrimidines. scispace.comorganic-chemistry.org These reactions are typically catalyzed by a palladium complex, such as those derived from Pd(OAc)₂ or PdCl₂(PPh₃)₂, in the presence of a base. scispace.com

The success of the coupling can be influenced by the nature of the boronic acid and the specific palladium catalyst and ligands employed. For instance, sterically hindered boronic acids have been successfully coupled with 5-amino-2-chloropyridine (B41692), a related substrate, highlighting the potential for synthesizing sterically demanding biaryl structures. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 2,6-Dimethylphenylboronic acid | Pd(OAc)₂/dialkylbiphenylphosphino ligand | K₃PO₄ | Toluene | 82 | organic-chemistry.org |

| Phenylboronic acid | Pd(OAc)₂/dicyclohexyl(2-biphenyl)phosphine | K₃PO₄ | Not specified | Not specified | scispace.com |

| 4-tert-Butylphenylboronic acid | Pd(OAc)₂/dicyclohexyl(2-biphenyl)phosphine | K₃PO₄ | Not specified | Not specified | scispace.com |

Copper-Catalyzed Transformations

Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative and often complementary approach to palladium-catalyzed methods for forming C-N and C-O bonds. These reactions are particularly useful for the amination and arylation of heteroaryl halides. mdpi.com While specific examples for this compound are less documented in readily available literature compared to palladium-catalyzed reactions, the general principles of copper-catalyzed amination of chloro-heterocycles are well-established. mdpi.comnih.gov These reactions typically employ a copper(I) or copper(II) salt as the catalyst, often in the presence of a ligand and a base, to facilitate the coupling of the halide with an amine or alcohol. The synthesis of a related compound, this compound-4-carboxylic acid, has been reported to involve a copper-catalyzed reaction.

Other Transition Metal Catalysis in Pyrimidine Functionalization

While palladium-catalyzed reactions are prevalent, other transition metals also play a role in the functionalization of pyrimidine rings, including this compound and its derivatives. Copper-catalyzed reactions, for instance, have been shown to be effective for certain transformations. The amination of 2-chloropyrimidine (B141910) with imidazole (B134444) and benzimidazole (B57391) using copper catalysis has been reported to give high yields of 90% and 100%, respectively. nih.govsci-hub.st These results are comparable to or, in some cases, better than those obtained under transition-metal-free conditions. nih.gov

Ruthenium catalysis has also been explored for C-H arylation reactions. For example, the reaction of 5-bromo-2-chloropyrimidine (B32469) with 1-naphthol (B170400) using a ruthenium catalyst resulted in a 14% yield of the arylated product. nih.gov Although this yield is modest, it demonstrates the potential for ruthenium catalysts in forming C-C bonds with pyrimidine substrates.

The choice of transition metal catalyst can be influenced by the specific transformation desired, the nature of the substrates, and the desired reaction conditions. The development of new catalytic systems continues to expand the toolbox for the functionalization of pyrimidines, offering alternatives to traditional palladium-based methods.

Transition-Metal-Free Catalytic Systems

In an effort to develop more sustainable and cost-effective synthetic methods, there has been growing interest in transition-metal-free reactions for the functionalization of pyrimidines. wiley.comrsc.org Given the high reactivity of 2-chloropyrimidines towards nucleophilic aromatic substitution (SNAr), palladium catalysis is not always necessary for amination reactions. nih.govsci-hub.st In fact, 2-chloropyrimidine is estimated to be 1014–1016 times more reactive than chlorobenzene (B131634) in SNAr reactions. nih.govsci-hub.st

A simple and environmentally friendly method for the amination of heteroaryl chlorides, including 2-chloropyrimidine, involves the use of potassium fluoride (B91410) (KF) in water. nih.govresearchgate.net This system has been shown to facilitate the SNAr reaction and N-arylation of pyrimidines with various amines in good to excellent yields. nih.govresearchgate.netresearchgate.net For example, the reaction of 2-chloropyrimidine with different amines in the presence of KF in water at 100 °C for 17 hours has yielded a range of 2-aminopyrimidine (B69317) derivatives. nih.gov Microwave irradiation can be used to reduce reaction times. nih.govsci-hub.st

Studies have shown that for certain amination reactions of 2-chloropyrimidine, the transition-metal-free KF/water system provides yields that are comparable to those obtained with palladium-catalyzed methods. nih.govsci-hub.st This highlights that for highly activated substrates like 2-chloropyrimidine, transition-metal catalysis may be an unnecessary requirement in some cases. researchgate.net However, for less reactive amines or more complex substrates, transition-metal catalysts may still be beneficial or necessary to achieve the desired transformation. nih.gov

The amination of 2-chloropyrimidines can also be achieved under thermal conditions in the presence of either acids or bases. researchgate.net For instance, the amination of 2-chloropyrimidines with aniline (B41778) derivatives has been successfully carried out in the presence of a zinc-based catalyst, demonstrating another avenue for transition-metal-free functionalization. thieme-connect.com

Table 1: Comparison of Palladium-Catalyzed vs. Transition-Metal-Free Amination of 2-Chloropyrimidine

| Amine | Pd-Catalyzed Yield (%) nih.govsci-hub.st | Transition-Metal-Free (KF/water) Yield (%) nih.govsci-hub.st |

| Morpholine | 95 | 80 |

| Aniline | 68, 86 | 70 |

| 4-Methoxyaniline | 93 | 81 |

| Pyrrolidine | 75, 83 | 86 |

| Imidazole | 90 (Cu-catalyzed) | 62 |

| Benzimidazole | 100 (Cu-catalyzed) | 83 |

Condensation Reactions for Heterocyclic System Formation

The amino group of this compound and its derivatives is a key functional handle for the construction of fused heterocyclic systems through condensation reactions. These reactions are fundamental in the synthesis of various biologically active molecules.

One common strategy involves the reaction of aminopyrimidines with aldehydes or their equivalents to form pyrimido[4,5-d]pyrimidine (B13093195) scaffolds. researchgate.netrsc.orgresearchgate.net For example, the reaction of 6-aminouracil (B15529) derivatives with primary aromatic or heterocyclic amines and formaldehyde (B43269) or aromatic aldehydes can lead to the formation of pyrimido[4,5-d]pyrimidine ring systems through a double Mannich reaction. researchgate.net Similarly, the reaction of 4-amino-pyrimidine-5-carboxamides with aldehydes can lead to the formation of the pyrimido[4,5-d]pyrimidine core. researchgate.net

The reaction of 5-aminomethylpyrimidines, which can be derived from 5-halopyrimidines, with aldehydes in a Mannich-type reaction is a known method for synthesizing 1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidines. ptfarm.pl The cyclization of 4-arylamino-6-methyl-2-phenyl-5-aminomethylpyrimidines with various aldehydes in the presence of an acid catalyst leads to the formation of the corresponding tetrahydropyrimido[4,5-d]pyrimidine derivatives. ptfarm.pl

Furthermore, ethyl this compound-4-carboxylate can undergo condensation with reagents like triethyl orthoformate or diethoxymethyl acetate (B1210297) to yield cyclized pyrimido[5,4-d]pyrimidin-4(3H)-one products. rsc.org The carboxylate group can also react with aldehydes or ketones to form Schiff bases or other condensation products. evitachem.com

The versatility of condensation reactions allows for the synthesis of a wide array of fused pyrimidine heterocycles with diverse substitution patterns, which is of significant interest in medicinal chemistry. rsc.orgmdpi.com

Specific Chemical Transformations

Reactions with Aldehydes

The amino group of this compound can readily react with aldehydes to form imines or participate in more complex cyclization reactions. The reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with various nucleophiles, including amines, can lead to amination and condensation products. mdpi.com In a related transformation, the reaction of 4,6-dichloro-5-formylpyrimidine with primary amines and aldehydes is a key step in the synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones. researchgate.net This reaction proceeds through the in-situ formation of an iminium intermediate followed by intramolecular cyclization. researchgate.net

The reaction of 5-aminomethylpyrimidines with aldehydes is a crucial step in the synthesis of 1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidines. ptfarm.pl For instance, 4-(4-methoxyphenyl)amino-5-[(4-methoxyphenyl)amino]methyl-6-methyl-2-phenylpyrimidine can be cyclized with 4-chlorobenzaldehyde (B46862) in the presence of hydrochloric acid to yield the corresponding tetrahydropyrimido[4,5-d]pyrimidine. ptfarm.pl

These reactions with aldehydes highlight the utility of the amino and formyl functionalities on the pyrimidine ring as versatile handles for the construction of more complex heterocyclic systems.

Diazotization and Subsequent Transformations

The amino group at the 5-position of the pyrimidine ring can be converted to a diazonium salt, which can then undergo various subsequent transformations. The diazotization of aminopyridines, including 5-amino-2-chloropyridine, has been investigated. koreascience.kr The preparation of pyridinediazonium tetrafluoroborates from aminopyridines with a chlorine substituent can be carried out in an acidic aqueous solution with sodium nitrite, affording the diazonium salt in good yields. koreascience.kr

These diazonium salts are valuable intermediates. For instance, the diazonium salt derived from 5-amino-2-chloropyridine can be substituted by a hydroxyl group. tandfonline.com Another important transformation is the Sandmeyer reaction, where the diazonium group is replaced by a halide. 5-Amino-2-chloropyridine undergoes a facile temperature-dependent displacement of the amino group via a diazonium intermediate to yield 2,5-dibromopyridine. chemicalbook.comscientificlabs.comscientificlabs.com

The diazotization of the amino group provides a powerful method for introducing a range of functional groups onto the pyrimidine ring that might not be accessible through other synthetic routes.

Biological and Pharmacological Research Applications of 5 Amino 2 Chloropyrimidine Derivatives

Medicinal Chemistry Prospects

The inherent chemical properties of 5-Amino-2-chloropyrimidine, including the presence of reactive chloro and amino groups, make it a valuable starting material for the synthesis of a diverse array of heterocyclic compounds. These derivatives have been extensively investigated for their potential as therapeutic agents.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines and targeting key enzymes involved in cancer progression.

A substantial body of research has focused on the in vitro anticancer activity of this compound derivatives against various human cancer cell lines. These studies have revealed potent growth inhibitory effects, often with IC50 values in the micromolar and even nanomolar range.

For instance, a series of 5-chloropyridine derivatives were evaluated for their anticancer activity against human cancer cell lines including MCF-7 (breast), HCT-116 (colon), HepG-2 (liver), and A549 (lung). nih.gov Certain compounds within this series demonstrated potent growth inhibitory activities, with IC50 values ranging from 1.1 to 2.4 μM against the MCF-7 cell line. nih.gov Another study on pyrimidine-5-carbonitrile derivatives reported moderate antiproliferative activity against HCT-116, HepG-2, MCF-7, and A549 cell lines. nih.gov

Furthermore, pyrimidine (B1678525) hydrazone analogues have shown high activity on MCF-7 and A549 cell lines, with one compound recording IC50 values of 1.42 and 1.98 µM, respectively. nih.gov Fused pyrrolopyrimidine analogues also exhibited promising antitumor activity against both MCF-7 and HepG-2 cell lines, with IC50 values ranging from 2.57 to 33.87 µM for MCF-7 and 23.26 to 40.42 µM for HepG-2. nih.gov

The following table summarizes some of the reported in vitro cytotoxic activities of this compound derivatives:

| Derivative Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Chloropyridine derivatives | MCF-7 | 1.1 - 2.4 | nih.gov |

| Pyrimidine hydrazone analogue (Ar1= 4-flurophenyl) | MCF-7 | 1.42 | nih.gov |

| Pyrimidine hydrazone analogue (Ar1= 4-flurophenyl) | A549 | 1.98 | nih.gov |

| Fused pyrrolopyrimidine analogues | MCF-7 | 2.57 - 33.87 | nih.gov |

| Fused pyrrolopyrimidine analogues | HEPG-2 | 23.26 - 40.42 | nih.gov |

| 2-amino-4-chloro-pyrimidine derivative (Compound 6) | HCT116 | 89.24 ± 1.36 | nih.gov |

| 2-amino-4-chloro-pyrimidine derivative (Compound 6) | MCF7 | 89.37 ± 1.17 | nih.gov |

The anticancer effects of this compound derivatives are often attributed to their ability to inhibit various protein kinases and other enzymes that are crucial for cancer cell survival and proliferation.

VCP/p97: A series of novel 5,6,7,8-tetrahydropyridine[2,3-d]pyrimidine derivatives have been designed and synthesized as inhibitors of Valosin-containing protein (VCP)/p97. Inhibition of p97 has been shown to induce endoplasmic reticulum stress and subsequent cell death in various cancer cells, including acute myeloid leukemia (AML).

CDK-2: 2-amino-4-aryl-5-chloropyrimidines have been identified as potent inhibitors of both Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1). google.com Additionally, aminopyrimidine derivatives are known to inhibit Cyclin-Dependent Kinase 2 (CDK-2), a key regulator of the cell cycle. nih.gov

EGFR: The pyrimidine scaffold is a common feature in many Epidermal Growth Factor Receptor (EGFR) inhibitors. rsc.org Derivatives of 2-aminopyrimidine (B69317) have been designed and synthesized as potent EGFR tyrosine kinase inhibitors, showing activity against both wild-type and mutant forms of the receptor. nih.gov

ATR: A series of morpholinopyrimidine derivatives, which include a 2-chloropyrimidine (B141910) intermediate in their synthesis, have been developed as potent inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key enzyme in the DNA damage response pathway. google.com

EphB4 & EphA2: The Eph family of receptor tyrosine kinases, including EphB4 and EphA2, are implicated in cancer progression. Pyrimidine derivatives have been investigated as inhibitors of these kinases. nih.gov Specifically, 2-aminopyrimidine-based macrocycles have been optimized to act as potent dual inhibitors of EphA2 and GAK (Cyclin G-associated kinase). nih.gov

PDGF: Platelet-Derived Growth Factor (PDGF) receptors are another important class of tyrosine kinases involved in angiogenesis and tumor growth. Aminopyrimidine derivatives have been explored as inhibitors of PDGFR. nih.gov Sunitinib, a multi-targeted tyrosine kinase inhibitor that targets VEGFR and PDGFR, contains a pyrimidine-like core. mdpi.com

Structure-activity relationship (SAR) studies of this compound derivatives have provided valuable insights for the design of more potent and selective anticancer agents. researchgate.net

For 2,4,5-trisubstituted pyrimidine CDK9 inhibitors, it was found that both the steric and electronic properties of substituents at the C-5 position of the pyrimidine ring affect the potency and selectivity of kinase inhibition. cardiff.ac.uk For example, a C-5 methyl group was found to be optimal for achieving selectivity for CDK9. cardiff.ac.uk

In a series of 2-aminopyrimidine-based macrocycles targeting EphA2, the introduction of a 2,4,5-trisubstituted phenyl moiety at the 4-position of the pyrimidine ring led to improved potency and selectivity. nih.gov Specifically, a 2-fluoro-4-chloro-5-methoxyphenyl derivative showed the highest stabilization of the target kinase. nih.gov

Furthermore, in a study of pyrimidine-pyridine hybrids, the introduction of a 4-methoxyphenyl (B3050149) group at position-7 of a pyrrolo[2,3-d]pyrimidine core contributed to an enhancement in anti-inflammatory activity, which can be relevant to cancer. rsc.org

Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have also been investigated for their antimicrobial potential.

Several studies have demonstrated the antibacterial activity of this compound derivatives against both Gram-positive and Gram-negative bacteria.

For instance, a series of new Schiff bases of 2-amino-4-chloropyridine (B16104) derivatives were synthesized and evaluated for their in-vitro antimicrobial effect against three Gram-positive bacteria (Staphylococcus aureus, Bacillus cereus, and Bacillus licheniformis) and three Gram-negative bacteria (Escherichia coli, Acetobacter sp., and Pseudomonas aeruginosa). researchgate.net The study revealed that some of the synthesized compounds exhibited significant antibacterial activity. researchgate.net

In another study, 2-amino-5-chloropyrimidine-4-carboxylic acid derivatives showed antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.

The following table presents some of the reported MIC values for this compound derivatives:

| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-amino-5-chloropyrimidine-4-carboxylic acid derivatives | Escherichia coli | 50 - 100 | |

| 2-amino-5-chloropyrimidine-4-carboxylic acid derivatives | Staphylococcus aureus | 50 - 100 | |

| Salt of 2-amino-5-chloropyridine (B124133) and 2,6-pyridinedicarboxylic acid (Compound 12) | Escherichia coli | 15.60 | researchgate.net |

| Salt of 2-amino-5-chloropyridine and 2,6-pyridinedicarboxylic acid (Compound 13) | Staphylococcus aureus | 15.60 | researchgate.net |

Antifungal Properties

While the broader class of pyrimidine derivatives has demonstrated significant antifungal activity, specific research focusing exclusively on this compound derivatives is not extensively documented in the reviewed literature. mdpi.comnih.govresearchgate.net However, studies on structurally related compounds provide insight into the potential of this scaffold. For instance, various 2,5-disubstituted pyrimidine derivatives have been synthesized and evaluated for their antifungal effects. nih.govsemanticscholar.org

Research into novel pyrimidine derivatives has shown that certain compounds possess fungicidal activities against a range of phytopathogenic fungi. mdpi.com In one study, three series of new pyrimidine derivatives were synthesized and evaluated, with many showing potent activity, sometimes exceeding that of commercial fungicides. mdpi.com Another study synthesized 2,5-disubstituted-6-arylamino-4,7-benzimidazolediones, and found that derivatives featuring a 5-chloro substituent exhibited potent antifungal activity against Candida species and Aspergillus niger. nih.gov Similarly, new series of 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles were synthesized and tested for antimicrobial activity, though they did not show significant action against the fungus Candida albicans. nih.gov These findings suggest that the 2,5-substitution pattern on a pyrimidine ring can be a key determinant of antifungal efficacy, indicating a potential area for future investigation of this compound derivatives.

Anti-Inflammatory Properties

Derivatives of pyrimidine are widely recognized for their anti-inflammatory effects, which are often attributed to their ability to inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). rsc.org

The selective inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs as this enzyme is responsible for generating prostaglandins (B1171923) that mediate inflammation and pain. rsc.org Research has shown that pyrimidine derivatives can be potent and selective COX-2 inhibitors. wjarr.comnih.gov

A study on 2-chloropyrimidine derivatives found them to have COX-2 inhibitory activity. rsc.org Further research into pyrimidine-5-carbonitrile derivatives identified them as potent and selective COX-2 inhibitors, with some compounds showing activity comparable to the reference drug Celecoxib. wjarr.comnih.gov Derivatives of 2-amino-5-chloropyrimidine-4-carboxylic acid have also been noted for their anti-inflammatory effects through the suppression of COX enzymes. Two pyrimidine derivatives, designated L1 and L2, demonstrated high selectivity for COX-2 over COX-1, with inhibitory activity comparable to the reference drug meloxicam. mdpi.com These findings highlight the potential of the this compound scaffold in designing novel and selective COX-2 inhibitors.

Table 1: COX-2 Inhibition by Pyrimidine Derivatives

| Compound | IC50 (µM) vs COX-2 | Selectivity Index (SI) vs COX-1 | Reference |

|---|---|---|---|

| Pyrimidine-5-carbonitrile Derivatives | 1.03–1.71 | 5.71–8.21 | wjarr.com |

| Celecoxib (Reference) | 0.88 | 8.31 | wjarr.com |

| Compound 3b | - | - | nih.gov |

| Compound 5b | - | - | nih.gov |

| Compound 5d | - | - | nih.gov |

| L1 | Comparable to Meloxicam | High | nih.govmdpi.com |

IC50 values represent the concentration required to inhibit 50% of enzyme activity. A higher Selectivity Index indicates greater selectivity for COX-2 over COX-1. Data for compounds 3b, 5b, and 5d were reported as highly active but specific IC50 values were not provided in the abstract.

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. researchgate.net Consequently, inhibiting NO production is a valid strategy for anti-inflammatory drug development. Research has demonstrated that 5-substituted 2-amino-4,6-dichloropyrimidines are effective inhibitors of immune-activated NO production in mouse peritoneal cells. researchgate.net

The inhibitory activity was found to be independent of the specific substituent at the 5-position. researchgate.net Among the tested compounds, 5-fluoro-2-amino-4,6-dichloropyrimidine proved to be the most potent, with a half-maximal inhibitory concentration (IC50) of 2 µM. researchgate.net Other derivatives in the series also showed significant inhibitory activity, with IC50 values ranging from 9 to 36 µM. researchgate.net Importantly, these compounds did not affect cell viability at concentrations effective for NO inhibition. researchgate.net The NO-inhibitory potential of these pyrimidines was found to be stronger than that of non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and indomethacin. researchgate.net

Table 2: Inhibition of Nitric Oxide Production by 5-Substituted 2-Amino-4,6-dichloropyrimidines

| Compound | IC50 (µM) |

|---|---|

| 5-fluoro-2-amino-4,6-dichloropyrimidine | 2 |

| Other 5-substituted derivatives | 9 - 36 |

Data from a study on mouse peritoneal cells. researchgate.net

Prostaglandin E2 (PGE2) is another critical mediator of inflammation, and its production is often linked with NO pathways. researchgate.netrsc.org Many anti-inflammatory pyrimidine derivatives function by inhibiting PGE2 synthesis. rsc.org The inhibitory activity of 5-substituted 2-amino-4,6-dichloropyrimidines on NO production has been associated with a corresponding decrease in PGE2 levels. researchgate.net

The IC50 values for the most effective derivatives on both NO and PGE2 production were in the range of 2-10 µM. researchgate.net While the PGE2-inhibitory effectiveness of these pyrimidines was comparable to that of aspirin, it was weaker than that of indomethacin. researchgate.net The mechanism for this dual inhibition of NO and PGE2 is linked to the decreased expression of iNOS mRNA and COX-2 mRNA, respectively. researchgate.net

Antiviral Drug Development

The pyrimidine core is a key component of many established antiviral drugs. mdpi.com Research into novel pyrimidine derivatives continues to yield promising candidates for antiviral therapy. semanticscholar.orgnih.gov

One significant study reported the synthesis of 1-β-D-arabinofuranosyl-2-amino-1,4(2H)-imino-5-chloropyrimidine from 2,2'-anhydro-1-β-D-arabinofuranosyl-5-chlorocytosine. nih.gov This derivative, along with related compounds, showed significant in vitro activity against several DNA viruses. nih.gov Another area of research involves conjugating pyrimidines with other molecules to enhance their activity. A series of conjugates were synthesized from various chloropyrimidines, including 2-amino-6-chloropyrimidine. mdpi.com When tested against influenza A virus, these compounds showed low activity and selectivity. mdpi.com More recently, disubstituted pyrimidine-5-carboxamide derivatives were designed and evaluated as novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Several of these compounds displayed potent antiviral activities against wild-type and resistant HIV-1 strains, with one derivative, 21c, showing efficacy comparable to the drug etravirine. nih.gov

Table 3: Antiviral Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Virus Target | Activity | Reference |

|---|---|---|---|

| 1-β-D-arabinofuranosyl-2-amino-1,4(2H)-imino-5-chloropyrimidine | DNA Viruses | Significant in vitro activity | nih.gov |

| 2-amino-6-chloropyrimidine conjugate [(RS)-5b] | Influenza A (H1N1) | Low activity (IC50 = 92 µM) | mdpi.com |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Enzyme Inhibition Studies (e.g., Glutathione (B108866) S-Transferase, Human Carbonic Anhydrase)

The pyrimidine core is a key feature in many molecules designed to interact with enzyme active sites. Research has shown that derivatives of aminochloropyrimidines are potent inhibitors of several enzyme classes, including those involved in detoxification and physiological pH regulation.

Glutathione S-Transferase (GST) and Glutathione Reductase (GR) Inhibition:

Glutathione S-transferase (GST) is a critical enzyme in cellular detoxification, catalyzing the conjugation of glutathione to various xenobiotics. researchgate.netresearchgate.net Its inhibition is a target in certain therapeutic strategies. Studies on pyrimidine derivatives have demonstrated significant inhibitory effects on GST. For instance, 4-amino-2-chloropyrimidine (B189420), a positional isomer of this compound, has been identified as a potent noncompetitive inhibitor of GST. researchgate.netjournalagent.com Research indicates that the amino and chlorine groups are crucial for effective inhibition. journalagent.com

Similarly, Glutathione Reductase (GR), an enzyme essential for maintaining the cellular redox balance by regenerating reduced glutathione (GSH), is another target. juniperpublishers.comjuniperpublishers.com GR inhibitors are investigated for applications in cancer and malaria treatment. juniperpublishers.comjuniperpublishers.com Studies have shown that the presence of amino and chloro groups on the pyrimidine ring contributes to effective GR inhibition. juniperpublishers.com

| Compound | Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ Value | Inhibition Type | Source |

|---|---|---|---|---|---|

| 4-Amino-2-chloropyrimidine | Glutathione S-Transferase (GST) | 0.047 ± 0.0015 µM | 0.037 µM | Noncompetitive | journalagent.com |

| 4-Amino-6-chloropyrimidine | Glutathione S-Transferase (GST) | 0.140 µM | 0.139 µM | Noncompetitive | journalagent.com |

| 4-Amino-2,6-dichloropyrimidine | Glutathione S-Transferase (GST) | 0.662 µM | 0.272 ± 0.1764 µM | Noncompetitive | journalagent.com |

| 4-Amino-2-chloropyrimidine | Glutathione Reductase (GR) | 1.847 µM | 0.377 µM | Not Specified | juniperpublishers.comjuniperpublishers.com |

| 4-Amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | 0.979 µM | 0.390 µM | Not Specified | juniperpublishers.comjuniperpublishers.com |

Human Carbonic Anhydrase (hCA) Inhibition:

Human carbonic anhydrases (hCAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological and pathological processes. nih.govmdpi.com Certain hCA isoforms are established therapeutic targets for conditions like glaucoma, and some are associated with tumors. mdpi.com Pyrimidine derivatives have been investigated as inhibitors of these enzymes. A study exploring pyrimidines as multitargeted inhibitors for neurodegenerative diseases found that 4-amino-2-chloropyrimidine effectively inhibited butyrylcholinesterase (BChE) and also showed inhibitory activity against hCA isoforms. nih.gov

| Compound | Enzyme | Inhibition Constant (Kᵢ) | Source |

|---|---|---|---|

| 4-Amino-2-chloropyrimidine | Butyrylcholinesterase (BChE) | 1.324 ± 0.273 µM | nih.gov |

| 4-Amino-2-chloropyrimidine | Human Carbonic Anhydrase I (hCA I) | 0.884 µM | nih.gov |

| 4-Amino-2-chloropyrimidine | Human Carbonic Anhydrase II (hCA II) | 3.913 µM | nih.gov |

Other Pharmacological Investigations (e.g., Antidiabetic, Antihypertensive, CNS Depressant)

The structural versatility of the pyrimidine scaffold has led to its exploration in a wide array of pharmacological contexts. mdpi.com

Antidiabetic Research: Pyrimidine derivatives are investigated as potential treatments for type 2 diabetes. ijmspr.in The development of dual α-glucosidase and α-amylase inhibitors is a key strategy. mdpi.com Studies have synthesized novel pyrimidine derivatives that show significant inhibitory activity against these enzymes, which are involved in carbohydrate digestion and glucose absorption. mdpi.comresearchgate.net For instance, certain pyrimidine-thiourea hybrids have demonstrated potent α-glucosidase and α-amylase inhibition, with activity comparable to the standard drug acarbose. mdpi.com

Antihypertensive Research: The renin-angiotensin system (RAS) is a major target for antihypertensive drugs. nih.gov While direct studies on this compound are limited, related heterocyclic structures like pyridinecarboxylic acid derivatives have been shown to be potent antihypertensive agents in preclinical models. nih.gov The broad biological activity of pyrimidines includes applications as antihypertensive agents. mdpi.com

CNS Depressant Activity: Pyrimidines are recognized for their potential as central nervous system (CNS)-active agents. mdpi.com The core structure is found in various compounds investigated for neurological disorders, highlighting the scaffold's importance in this area of therapeutic research. mdpi.com

DNA Binding Studies of Pyrimidine Analogs

The interaction of small molecules with DNA is a fundamental aspect of drug action, particularly for anticancer agents. Pyrimidine analogs and their metal complexes are frequently studied for their DNA binding and cleavage capabilities. Techniques such as electronic absorption spectroscopy are used to study the interaction between these compounds and calf thymus DNA (CT-DNA). researchgate.net For example, arene-Ru(II) compounds synthesized with 2-halogen-5-aminopyridine ligands have been a subject of DNA binding studies. researchgate.net Furthermore, the pyrimidine analog 5-amino-2'-deoxyuridine (B1199347) has been developed as a novel tool for the high-resolution footprinting of protein-DNA complexes, demonstrating the utility of such analogs in understanding genetic processes. nih.gov

Agrochemical Research Implications

Beyond pharmaceuticals, this compound and its isomers are valuable intermediates in the agrochemical industry. chemimpex.comguidechem.com Their derivatives are used to develop products aimed at protecting crops and enhancing yields.

Development of Herbicides and Fungicides

Compounds derived from aminochloropyrimidines are utilized in the formulation of herbicides and fungicides. chemimpex.comguidechem.com The development of new fungicides is critical for protecting crops from plant pathogenic fungi. nih.gov In one study, a series of coumarin (B35378) derivatives containing a pyrimidine amine moiety were synthesized and showed good fungicidal activity against a range of fungi, including Rhizoctonia solani. nih.gov Specifically, certain derivatives displayed higher inhibitory activity against R. solani than the commercial fungicide diflumetorim. nih.gov

Investigation into Insecticidal Effects

The pyrimidine scaffold is also integral to the development of modern insecticides. Related structures, such as 5-(aminomethyl)-2-chloropyridine, have been used as starting materials to synthesize novel compounds targeting insect acetylcholine (B1216132) receptors. wiley.com 5-Amino-2-chloropyridine (B41692) itself is used as an intermediate in the production of insecticides. guidechem.com Research in this area aims to create new active molecules to manage insect pests, some of which may have developed resistance to existing treatments. wiley.com

Biochemical Research Methodologies

In biochemical research, pyrimidine derivatives serve as essential tools and reagents. 5-Bromo-2-chloropyrimidine (B32469) is used as a biochemical reagent in life science research and as an intermediate for synthesizing enzyme inhibitors. medchemexpress.com The reactivity of the pyrimidine ring allows it to be a building block for more complex molecules used in biochemical assays and enzyme inhibition studies. A significant application is the use of 5-amino-2'-deoxyuridine, a pyrimidine analog, in DNA footprinting. This method provides high-resolution mapping of the binding sites of proteins on DNA, which is crucial for studying gene regulation and other DNA-protein interactions. nih.gov

Studies on Nucleic Acid Interactions

The pyrimidine core is a fundamental component of nucleic acids, and derivatives of this compound are investigated for their ability to interact with DNA and RNA. These interactions can modulate the structure and function of nucleic acids, a mechanism explored for potential therapeutic applications.

Research indicates that the mechanism of action for some derivatives, such as this compound-4-carboxylic acid, involves forming hydrogen bonds and other non-covalent interactions with nucleic acids. These interactions have the potential to alter the structure and function of the genetic material. evitachem.com The specific substitutions on the pyrimidine ring play a critical role in the nature and strength of these interactions. For instance, the presence of amino groups on pyrimidine analogues, like in 5-bromo-2-chloropyrimidin-4-amine, can lead to the formation of hydrogen-bonded dimers and supramolecular networks through N–H···N interactions, which are significant in stabilizing crystal structures and can be extrapolated to their binding behavior with biological targets. The study of these interactions is fundamental to understanding how these synthetic compounds might mimic or interfere with the biological roles of natural nucleic acid bases.

Enzyme Interaction Analyses

The structural similarity of this compound derivatives to natural purine (B94841) and pyrimidine bases makes them prime candidates for investigation as enzyme inhibitors. Researchers have explored their potential to bind to the active or allosteric sites of various enzymes, thereby modulating their catalytic activity.

Glutathione S-Transferase (GST) and Glutathione Reductase (GR) Inhibition

Studies have focused on the inhibitory effects of simple amin-chloro-substituted pyrimidines on enzymes involved in cellular detoxification and redox regulation, such as Glutathione S-Transferase (GST) and Glutathione Reductase (GR). journalagent.comjuniperpublishers.comresearchgate.net One study investigated the inhibition of GST by several pyrimidine derivatives and found that 4-amino-2-chloropyrimidine was a potent inhibitor. journalagent.comresearchgate.net

In a related study, the inhibitory impact of pyrimidine derivatives on Glutathione Reductase (GR) was examined. The results indicated that the presence of amino and chloro groups on the pyrimidine ring contributes to effective inhibition of the GR enzyme. juniperpublishers.com

| Compound | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

|---|---|---|---|

| 4-amino-2-chloropyrimidine | 0.037 | 0.047 ± 0.0015 | Noncompetitive |

| 4-amino-6-chloropyrimidine | 0.139 | 0.140 | Noncompetitive |

| 4-amino-2,6-dichloropyrimidine | 0.662 | 0.662 | Noncompetitive |

| Compound | IC₅₀ (µM) | Kᵢ (µM) |

|---|---|---|

| 4-amino-2-chloropyrimidine | 0.377 | 1.847 |

| 4-amino-6-chloropyrimidine | 0.374 | 1.269 |

| 4-amino-2,6-dichloropyrimidine | 0.390 | 0.979 |

β-Glucuronidase Inhibition

In the search for potent β-glucuronidase inhibitors for conditions like colon cancer, a series of 2-aminopyrimidine derivatives were synthesized and evaluated. mdpi.com Although the core was 2-amino-4,6-dichloropyrimidine, the study provides insight into how chloro-aminopyrimidine scaffolds can be modified to achieve significant enzyme inhibition. One of the most potent compounds identified was 6-Chloro-4-(N-(3-methoxy-4-methyl)phenyl)-2,4-pyrimidinediamine, which exhibited an IC₅₀ value substantially lower than the standard, D-saccharic acid 1,4-lactone. mdpi.com

Cyclooxygenase-2 (COX-2) Inhibition

Certain 2-chloropyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory potential via inhibition of the COX-2 enzyme. rsc.org One such derivative, synthesized from 2,4,6-trichloropyrimidine (B138864) and an aromatic amine, showed notable COX-2 inhibitory activity. rsc.org

Viral Protease Inhibition

The therapeutic potential of pyrimidine derivatives extends to antiviral applications. A series of synthesized pyrimidine derivatives were tested for their binding efficiency against the main protease (3CLpro) of SARS-CoV-2 through molecular docking studies. nih.gov Several derivatives showed superior binding affinity compared to the reference drug Remdesivir. For instance, one derivative demonstrated a strong interaction with the 3CLpro active site, forming hydrogen bonds with key amino acid residues like Phe140 and Asn142. nih.gov

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Interacting Residues |

|---|---|---|---|

| Derivative 6 | -8.12 | 1.11 | Phe140, Asn142 (H-bonds); Leu141, His163, His172, Glu166, etc. (Hydrophobic) |

| Derivative 7 | -7.06 | - | - |

| Remdesivir (Control) | -6.41 | 19.91 | His41, Asn142, Gly143, Cys145, etc. (Hydrophobic) |

Materials Science Research and Advanced Applications

Exploration in Organic Electronics

The derivatives of 5-Amino-2-chloropyrimidine are being investigated for their utility in organic electronics. smolecule.comchemimpex.com The inherent electronic properties of the molecule, which can be tailored through chemical modification, make it a promising candidate for developing new materials in this field. chemimpex.com The compound serves as a valuable intermediate in the synthesis of more complex molecules designed for specific electronic functions. smolecule.com Its structural features allow for the creation of materials with potentially useful charge-transport properties, which are critical for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Research in this area focuses on synthesizing derivatives that can self-assemble into well-ordered structures, facilitating efficient charge movement through the material.

Nonlinear Optical (NLO) Crystal Development

A significant area of research for this compound is in the field of nonlinear optics (NLO). NLO materials are capable of altering the properties of light that passes through them, a phenomenon essential for technologies like frequency conversion, optical switching, and data storage. Single crystals based on 2-amino-5-chloropyridine (B124133) and its salts have demonstrated promising NLO characteristics. researchgate.net

These materials are typically grown from solution using techniques like slow evaporation. researchgate.networldscientific.com The resulting crystals are then characterized to determine their structural and optical properties. For instance, the organic salt 2-amino-5-chloropyridinium-4-amino benzoate (B1203000) (2A5CP4AB) was found to crystallize in the monoclinic system and exhibit third-order nonlinear optical behavior, which was determined using the Z-scan technique. researchgate.net Another derivative, 2-amino-5-chloropyridinium (B1237898) phenoxyacetate (B1228835) (2A5CPA), crystallizes in the tetragonal system and is transparent in the UV-Vis-NIR region, a crucial property for optical applications. worldscientific.com The thermal stability of these crystals is also a key factor; for example, 2A5CPA is thermally stable up to 134°C. worldscientific.com

The table below summarizes the properties of several NLO crystals derived from 2-amino-5-chloropyridine.

| Compound Name | Crystal System | Space Group | Optical Band Gap (eV) | Key Findings |

| 2-amino-5-chloropyridinium-4-amino benzoate (2A5CP4AB) | Monoclinic | P21/n | 3.53 | Optically transparent; exhibits third-order NLO behavior. researchgate.net |

| 2-amino-5-chloropyridinium phenoxyacetate (2A5CPA) | Tetragonal | P4₁2₁2 | - | Transparent in the UV-Vis-NIR region; thermally stable up to 134°C. worldscientific.com |

| 2-amino-5-chloropyridinium 4-hydroxybenzoate | Monoclinic | - | - | Transparent nature with a cut-off wavelength of 311 nm. isroset.org |

| 2-amino 5-chloropyridine (pure) | - | - | 3.35 | Exhibits NLO properties and has a high transmittance of 78%. researchgate.net |

Note: The data presented is based on available research findings. Some specific values may not be reported in all studies.

Low Dielectric Constant Materials

This compound and its derivatives are being explored as potential low dielectric constant (low-k) materials. researchgate.netchemicalbook.com Materials with a low dielectric constant are essential in the microelectronics industry to reduce signal delay, power consumption, and crosstalk between interconnects in integrated circuits. The non-hygroscopic nature of 2-amino-5-chloropyridine makes it a candidate for such applications. chemicalbook.com

Research on a salt crystal of 2-amino-5-chloropyridinium pyridine-2-carboxylate monohydrate (2A5CPC) demonstrated that the dielectric constant and dielectric loss of the material decrease with an increasing frequency of the applied electric field. chalcogen.ro This behavior is typical for dielectric materials and the results indicated that the grown crystal is a low dielectric constant material. chalcogen.ro Studies on pure 2-amino-5-chloropyridine crystals also confirm its low-k characteristics, which, combined with its NLO properties, make it a candidate for NLO devices. researchgate.net

Crystal Engineering for Functional Materials

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov this compound is a valuable tool in this field due to its ability to form predictable and robust hydrogen bonds. researchgate.netresearchgate.net The amino group and the nitrogen atom in the pyrimidine (B1678525) ring act as hydrogen bond donors and acceptors, respectively, allowing for the construction of specific supramolecular architectures.

Researchers use these interactions to assemble molecules into noncentrosymmetric crystal structures, which are a prerequisite for second-order NLO activity. acs.org The strategy involves combining the chromophore, in this case derived from 2-aminopyridine (B139424), with other molecules (co-formers) that guide the crystal packing. acs.org Carboxylic acids are often used as co-formers because their functional group can reliably form strong hydrogen bonds with the pyridine (B92270) nitrogen. researchgate.netresearchgate.net By carefully selecting co-formers, it is possible to control the dimensionality and symmetry of the resulting crystalline network, thereby engineering materials with specific optical or electronic functions. nih.govacs.org

Supramolecular Cocrystals and their Engineering

A key strategy within crystal engineering is the formation of cocrystals, which are crystalline structures containing two or more different neutral molecules in a stoichiometric ratio. The engineering of cocrystals using 5-Amino-2-chloropyridine (B41692) focuses on leveraging well-defined intermolecular interactions, primarily hydrogen bonds, to create novel materials with tailored properties. nih.gov

A prominent example is the cocrystal formed between 2-amino-5-chloropyridine and 3-methylbenzoic acid. researchgate.net In this structure, the molecules are linked by strong N-H···O and O-H···N hydrogen bonds between the amino and pyridine groups of the former and the carboxylic acid group of the latter. researchgate.netresearchgate.net This creates a stable supramolecular assembly. researchgate.net

The analysis of intermolecular interactions is crucial for understanding and predicting cocrystal formation. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions within a crystal. researchgate.net Studies on cocrystals of 2-amino-5-chloropyridine with various isomers of methylbenzoic acid have used this technique to analyze the roles of different types of hydrogen bonds (e.g., N-H···O, C-H···O) in stabilizing the crystal packing. researchgate.net This detailed understanding of supramolecular synthons—the fundamental building blocks of crystal structures—allows for a more rational design of cocrystals with desired physical and chemical properties. nih.gov

The table below details a specific cocrystal of this compound.

| Cocrystal Components | Crystal System | Space Group | Key Hydrogen Bonds |

| 2-amino-5-chloropyridine & 3-methylbenzoic acid | Monoclinic | P2₁/c | N(pyridine)-H∙∙∙O=C, C=O-H∙∙∙N(pyridine), C-H∙∙∙O researchgate.netresearchgate.net |

Theoretical and Computational Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking simulations are pivotal in predicting the binding affinity and interaction patterns of a ligand with a target protein's active site. While specific docking studies for 5-Amino-2-chloropyrimidine are not extensively documented in dedicated publications, research on closely related aminopyrimidine derivatives provides a strong basis for understanding its potential interactions.

Studies on analogous compounds, such as 4-amino-2-chloropyrimidine (B189420), have been performed to understand binding interactions within enzyme active sites. For instance, in the context of Alzheimer's disease research, 4-amino-2-chloropyrimidine was identified as an effective inhibitor of Butyrylcholinesterase (BChE). nih.gov Molecular docking of this compound into the BChE active site revealed key interactions responsible for its inhibitory activity. The pyrimidine (B1678525) core, along with its amino and chloro substituents, plays a crucial role in orienting the molecule within the binding pocket and forming specific non-covalent bonds.

Typically, the interaction profile for an aminopyrimidine scaffold involves:

Hydrogen Bonds: The amino group (-NH₂) acts as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors. These interactions are fundamental for anchoring the ligand to amino acid residues like serine, histidine, or glutamate (B1630785) in an active site.

Hydrophobic and van der Waals Interactions: The aromatic pyrimidine ring can engage in π-π stacking or hydrophobic interactions with aromatic residues such as tryptophan, tyrosine, or phenylalanine.

Halogen Bonds: The chlorine atom at the C2 position can participate in halogen bonding, a specific non-covalent interaction with electron-rich atoms like oxygen or nitrogen, further stabilizing the ligand-protein complex.